molecular formula C16H27O4P B3961964 Bis(2-methylpropoxy)phosphoryl-(4-methylphenyl)methanol

Bis(2-methylpropoxy)phosphoryl-(4-methylphenyl)methanol

Cat. No.: B3961964
M. Wt: 314.36 g/mol
InChI Key: JWYSXYSJUHOIBO-UHFFFAOYSA-N
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Description

Bis(2-methylpropoxy)phosphoryl-(4-methylphenyl)methanol is an organic compound with the molecular formula C16H27O5P. This compound is characterized by the presence of a phosphoryl group bonded to a 4-methylphenyl group and two 2-methylpropoxy groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylpropoxy)phosphoryl-(4-methylphenyl)methanol typically involves the reaction of phosphoryl chloride with 4-methylphenylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The resulting intermediate is then reacted with 2-methylpropanol to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropoxy)phosphoryl-(4-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoryl derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

    Oxidation: Phosphoryl derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted phosphoryl compounds.

Scientific Research Applications

Bis(2-methylpropoxy)phosphoryl-(4-methylphenyl)methanol is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphoryl compounds.

    Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.

    Medicine: Explored for its potential use in drug development, particularly in designing phosphoryl-based drugs.

    Industry: Employed in the production of flame retardants and plasticizers due to its stability and reactivity.

Mechanism of Action

The mechanism by which Bis(2-methylpropoxy)phosphoryl-(4-methylphenyl)methanol exerts its effects involves the interaction of its phosphoryl group with various molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, including those involved in signal transduction and energy metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methoxyphenyl)methanol
  • Bis(2-methylpropoxy)phosphoryl-(4-methoxyphenyl)methanol

Uniqueness

Bis(2-methylpropoxy)phosphoryl-(4-methylphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

bis(2-methylpropoxy)phosphoryl-(4-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27O4P/c1-12(2)10-19-21(18,20-11-13(3)4)16(17)15-8-6-14(5)7-9-15/h6-9,12-13,16-17H,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYSXYSJUHOIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(O)P(=O)(OCC(C)C)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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